Cyanine5 phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H67ClN5O3P |

|---|---|

Molecular Weight |

816.5 g/mol |

IUPAC Name |

N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C47H66N5O3P.ClH/c1-35(2)52(36(3)4)56(54-34-20-32-48)55-38-30-28-37(29-31-38)49-45(53)27-14-11-19-33-51-42-24-18-16-22-40(42)47(7,8)44(51)26-13-10-12-25-43-46(5,6)39-21-15-17-23-41(39)50(43)9;/h10,12-13,15-18,21-26,35-38H,11,14,19-20,27-31,33-34H2,1-9H3;1H |

InChI Key |

JTFPONRIAYGAKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=CC=CC=C3C(C2=CC=CC=CC4=[N+](C5=CC=CC=C5C4(C)C)C)(C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structure and Utility of Cyanine5 Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core structure, properties, and applications of Cyanine5 (Cy5) phosphoramidite, a critical reagent in the synthesis of fluorescently labeled oligonucleotides for a wide array of research, diagnostic, and therapeutic applications.

Core Structure and Chemical Properties

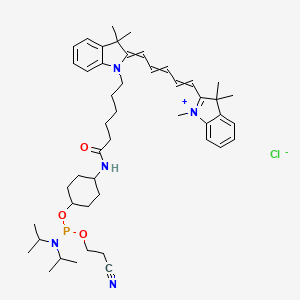

Cyanine5 phosphoramidite is a complex organic molecule designed for seamless integration into automated oligonucleotide synthesis. Its structure consists of three key moieties: the Cy5 fluorophore, a phosphoramidite group, and a dimethoxytrityl (DMT) or similar protecting group. The indolenine rings of the Cy5 core are linked by a polymethine chain, which is responsible for its characteristic spectroscopic properties in the red region of the visible spectrum.

The phosphoramidite group, typically a diisopropylamino cyanoethyl phosphoramidite, is the reactive component that enables the coupling of the Cy5 dye to the growing oligonucleotide chain. The DMT group protects the 5'-hydroxyl of the Cy5 moiety during synthesis and is removed at the beginning of each coupling cycle.

Below is a generalized chemical structure of a this compound.

Caption: Generalized structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of a typical this compound reagent. These values are essential for experimental design and data analysis in applications such as quantitative PCR (qPCR), fluorescence microscopy, and Förster Resonance Energy Transfer (FRET).

| Property | Value | Unit | Reference |

| Maximum Absorption (λmax) | ~646 | nm | [1][][3] |

| Maximum Emission (λem) | ~662 | nm | [1][][3] |

| Molar Extinction Coefficient (ε) | ~250,000 | M⁻¹cm⁻¹ | [1][] |

| Molecular Weight | ~816.5 - 979.7 | g/mol | [1][][3][4] |

| Quantum Yield (Φ) | ~0.2 | - | [1][] |

| Purity | >80% | % | [] |

Experimental Protocol: Synthesis of a 5'-Cyanine5 Labeled Oligonucleotide

This section details a generalized protocol for the incorporation of a Cyanine5 moiety at the 5'-terminus of a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Solid support (e.g., CPG) with the initial nucleoside

-

Activator solution (e.g., Tetrazole, ETT, or DCI)

-

Oxidizer (e.g., 0.02 M Iodine solution)

-

Capping reagents (Cap A and Cap B)

-

Deblocking reagent (e.g., Trichloroacetic acid in Dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Workflow for Oligonucleotide Synthesis with 5'-Cy5 Labeling

Caption: Workflow for automated synthesis of a 5'-Cy5 labeled oligonucleotide.

Detailed Methodologies

-

Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry cycles. Each cycle consists of:

-

Deblocking: Removal of the 5'-DMT protecting group from the growing chain.

-

Coupling: Addition of the next protected nucleoside phosphoramidite in the presence of an activator.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.

-

-

5'-Cy5 Labeling: After the final nucleotide has been added, a final deblocking step is performed, followed by a coupling cycle using the this compound instead of a standard nucleoside phosphoramidite. This is followed by a final capping and oxidation step.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed. Due to the sensitivity of the Cy5 dye to harsh basic conditions, milder deprotection strategies are recommended. A common method involves using concentrated ammonium hydroxide at room temperature for an extended period (e.g., 12-16 hours) or at a slightly elevated temperature (e.g., 55°C) for a shorter duration (e.g., 2-4 hours). It is crucial to avoid prolonged exposure to high temperatures to prevent degradation of the Cy5 dye.

-

Purification: The crude, Cy5-labeled oligonucleotide is purified to remove truncated sequences, protecting group remnants, and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Conclusion

This compound is an indispensable tool for the synthesis of fluorescently labeled oligonucleotides. Its well-defined chemical structure and predictable spectroscopic properties make it a reliable choice for a multitude of applications in molecular biology, diagnostics, and drug development. A thorough understanding of its properties and the nuances of its incorporation into synthetic oligonucleotides is paramount for obtaining high-quality, functional probes for advanced research and clinical applications.

References

Cyanine5 Phosphoramidite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Cyanine5 (Cy5) phosphoramidite for researchers, scientists, and drug development professionals. Cy5 phosphoramidite is a critical reagent for the synthesis of fluorescently labeled oligonucleotides used in a wide array of molecular biology and diagnostic applications.

Core Chemical and Physical Properties

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its high molar extinction coefficient and fluorescence in the red to far-red region of the spectrum. The phosphoramidite form of Cy5 allows for its direct incorporation into oligonucleotides during automated solid-phase synthesis.

General Properties

| Property | Value | References |

| Appearance | Dark colored solid | [1] |

| Molecular Formula | C60H72ClN4O4P | [2][3] |

| Molecular Weight | 979.66 g/mol | [2][3] |

| CAS Number | 182873-67-2 | [2][3][4] |

Spectroscopic Properties

| Property | Value | References |

| Excitation/Absorption Maximum (λmax) | 646 nm | [1][5][6] |

| Emission Maximum (λem) | 662 nm | [1][5][6] |

| Molar Extinction Coefficient (ε) | ~250,000 L·mol⁻¹·cm⁻¹ | [1][6][7] |

| Fluorescence Quantum Yield (ΦF) | 0.2 | [1][6] |

Solubility and Storage

| Property | Recommendation | References |

| Solubility | Soluble in acetonitrile and dichloromethane (DCM). | [6] |

| Storage Conditions | Store at -20°C in a dry, dark environment. | [1][5][6] |

| Stability in Solution | Stable in anhydrous acetonitrile under argon for up to 24 hours. | [4][8] |

Experimental Protocols

The primary application of Cy5 phosphoramidite is its incorporation into synthetic oligonucleotides. The following protocol outlines the key steps in this process using an automated DNA synthesizer.

Automated Oligonucleotide Synthesis with Cy5 Phosphoramidite

1. Reagent Preparation:

-

Cy5 Phosphoramidite Solution: Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.[4] Some protocols may recommend a concentration of 70-80 mM.[7][9]

-

Standard DNA Synthesis Reagents: Prepare solutions of standard nucleoside phosphoramidites (A, C, G, T), activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing agent (e.g., iodine), and deblocking agent (e.g., trichloroacetic acid in DCM) according to the synthesizer manufacturer's instructions.

2. Automated Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide or the Cy5 moiety to the growing oligonucleotide chain attached to a solid support (e.g., controlled pore glass - CPG).

-

Step A: Deblocking (Detritylation): The 5'-terminal dimethoxytrityl (DMT) or monomethoxytrityl (MMT) protecting group of the nucleotide on the solid support is removed by treatment with a deblocking agent.[4][8] The release of the trityl cation can be monitored to assess coupling efficiency.[4]

-

Step B: Coupling: The Cy5 phosphoramidite solution is delivered to the synthesis column along with an activator to facilitate the coupling reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for Cy5 phosphoramidite is 6 minutes.[1][10]

-

Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent to prevent the formation of deletion mutants in subsequent cycles.

-

Step D: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent.

3. Cleavage and Deprotection:

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Deprotection is typically carried out by incubation with ammonium hydroxide.[8][11] For oligonucleotides containing Cy5, deprotection at room temperature for 2-3 hours is recommended to avoid degradation of the dye.[8] If elevated temperatures are necessary, the use of base-labile protecting groups on the standard nucleosides is advised to limit exposure time.[4][11]

4. Purification:

-

The crude, Cy5-labeled oligonucleotide is purified to remove truncated sequences and other impurities.

-

High-performance liquid chromatography (HPLC) is a common method for purification.[7][9]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the use of Cy5 phosphoramidite.

Caption: Automated oligonucleotide synthesis workflow for incorporating Cy5.

Caption: Principle of FRET using a Cy5-labeled probe.

Cyanine5 phosphoramidite is an indispensable tool for the synthesis of fluorescently labeled oligonucleotides, enabling advancements in areas such as real-time PCR, fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) based assays.[8][12] Its robust chemical properties and well-established synthesis protocols make it a reliable choice for a wide range of research, diagnostic, and drug development applications.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cy5 Phosphoramidite | C60H72ClN4O4P | CID 86580409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. Cyanine 5 Phosphoramidite 351186-76-0 [sigmaaldrich.com]

- 6. This compound | BroadPharm [broadpharm.com]

- 7. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]

- 12. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]

An In-depth Technical Guide to the Core Mechanism of Action of Cyanine5 Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5 (Cy5) phosphoramidite, a crucial reagent for the synthesis of fluorescently labeled oligonucleotides. The guide details its mechanism of action, presents key quantitative data, outlines experimental protocols, and illustrates the underlying processes through detailed diagrams. This information is essential for professionals in molecular biology, genomics, and drug development who utilize labeled nucleic acids for a wide range of applications.

Core Mechanism of Action: Phosphoramidite Chemistry

Cyanine5 phosphoramidite is a specialized chemical used to incorporate the Cy5 fluorescent dye into synthetic oligonucleotides.[1] The core of its mechanism lies in phosphoramidite chemistry, the gold-standard method for DNA and RNA synthesis.[2] This process occurs on an automated solid-phase synthesizer and involves a cycle of four key chemical reactions for each nucleotide or, in this case, the Cy5 molecule added to the growing oligonucleotide chain.

The Cy5 phosphoramidite is designed to be added to the 5'-terminus of the oligonucleotide.[3][4] The phosphoramidite group is reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain that is bound to a solid support. The reaction cycle proceeds as follows:

-

Deblocking (Detritylation): The first step involves the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the terminal nucleotide of the solid-support-bound oligonucleotide. This is achieved by treatment with a mild acid, which exposes a reactive hydroxyl group.

-

Coupling: The Cy5 phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a catalyst, typically an azole such as 5-ethylthio-1H-tetrazole.[5] This activated intermediate then rapidly reacts with the free 5'-hydroxyl group of the oligonucleotide, forming a phosphite triester linkage.

-

Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, a capping step is performed. This involves acetylating the unreacted hydroxyl groups, rendering them inert.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated for each subsequent nucleotide addition. When the Cy5 phosphoramidite is introduced in the final coupling step, it results in a 5'-labeled oligonucleotide. The Cy5 phosphoramidite itself has a monomethoxytrityl (MMT) group protecting a hydroxyl group, which is removed during the synthesis process.[3][5]

Figure 1: Solid-phase synthesis cycle for Cy5 labeling.

Quantitative Data Presentation

The performance and characteristics of Cy5 are crucial for experimental design and data interpretation. The following tables summarize the key quantitative data for Cyanine5.

Table 1: Spectroscopic Properties of Cyanine5

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 646 - 651 nm | [6][7][8][9][10] |

| Emission Maximum (λem) | 662 - 670 nm | [6][7][8][9][10] |

| Extinction Coefficient (ε) | 250,000 M-1cm-1 | [5][7][8][10] |

| Quantum Yield (Φ) | 0.2 - 0.27 | [7][8] |

| Recommended Laser Lines | 633 nm or 647 nm | [6][11][12] |

Table 2: Performance and Purity

| Parameter | Typical Value | Notes | Reference(s) |

| Coupling Efficiency | >98% | Per cycle, measured by trityl cation release. | [2] |

| Purity (Post-Synthesis) | Variable | Dependent on synthesis length and efficiency. | [13] |

| Purity (Post-Purification) | >85% (HPLC) | HPLC is recommended for high-purity applications. | [13][14] |

| Purity (Post-Purification) | >90% (PAGE) | Provides high resolution but may be incompatible with some dyes. | [13] |

Experimental Protocols

The successful synthesis and application of Cy5-labeled oligonucleotides require meticulous experimental procedures. Below are detailed methodologies for key stages.

Synthesis of a 5'-Cy5 Labeled Oligonucleotide

This protocol outlines the general steps for automated solid-phase synthesis.

-

Synthesizer Preparation:

-

Install the appropriate DNA/RNA phosphoramidites, Cy5 phosphoramidite, and ancillary reagents (activator, oxidizing solution, capping reagents, deblocking solution) on an automated DNA/RNA synthesizer.

-

The Cy5 phosphoramidite is typically dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[3]

-

Use UltraMILD monomers to minimize degradation of the Cy5 dye during deprotection.[4]

-

-

Automated Synthesis:

-

Program the desired oligonucleotide sequence into the synthesizer.

-

Initiate the synthesis program. The synthesizer will perform the repeated cycles of deblocking, coupling, capping, and oxidation for each nucleotide.

-

For the final coupling step, the synthesizer will use the Cy5 phosphoramidite to label the 5'-end of the oligonucleotide. A longer coupling time of 3 minutes is recommended for the Cy5 phosphoramidite.[4]

-

-

Cleavage and Deprotection:

-

After synthesis, the solid support containing the labeled oligonucleotide is transferred to a vial.

-

The oligonucleotide is cleaved from the support and the protecting groups are removed by incubation with a deprotection solution.

-

For Cy5-labeled oligos, it is recommended to use a mild deprotection condition, such as ammonium hydroxide at room temperature or 0.05M potassium carbonate in methanol, to prevent degradation of the dye.[4][15]

-

Purification of the Cy5-Labeled Oligonucleotide

Purification is critical to remove failure sequences and excess free dye.[14] High-performance liquid chromatography (HPLC) is the preferred method.[16]

-

Method: Ion-pair reversed-phase HPLC is highly effective for purifying dye-labeled oligonucleotides.[16][17]

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Buffer B: 0.1 M TEAA in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Buffer B to a higher percentage is used to elute the oligonucleotides. The hydrophobic Cy5 label increases the retention time of the full-length product, allowing for good separation from unlabeled failure sequences.[17]

-

Fraction Collection and Desalting: The peak corresponding to the Cy5-labeled oligonucleotide is collected. The volatile TEAA buffer is removed by lyophilization. The resulting pellet is then desalted using a suitable method like ethanol precipitation or a desalting column.

Quality Control

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product, verifying the correct sequence and the presence of the Cy5 label.[14]

-

UV-Vis Spectroscopy: The concentration and labeling efficiency are determined by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy5 (~649 nm).

Figure 2: General experimental workflow.

Applications in Research and Drug Development

Cy5-labeled oligonucleotides are indispensable tools in a variety of applications due to the dye's brightness and emission in the far-red spectrum, which minimizes autofluorescence from biological samples.[11][12]

-

Molecular Diagnostics: Used as probes in real-time PCR (qPCR), fluorescence in situ hybridization (FISH), and microarrays for the detection and quantification of specific nucleic acid sequences.[9][18][][20]

-

Fluorescence Microscopy: Enable the visualization of cellular and subcellular localization of target DNA or RNA molecules.

-

Flow Cytometry: Used for the detection and sorting of cells based on the presence of specific nucleic acid sequences.[6]

-

Drug Development: Cy5-labeled oligonucleotides, such as antisense oligonucleotides or siRNAs, are used to study drug delivery, cellular uptake, and intracellular trafficking of nucleic acid-based therapeutics.[21]

-

FRET-based Assays: Cy5 can serve as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) assays to study molecular interactions and conformational changes.[1][10]

The robust chemistry of this compound, combined with the favorable spectroscopic properties of the Cy5 dye, ensures its continued and widespread use in advancing research and development in the life sciences.

References

- 1. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]

- 2. twistbioscience.com [twistbioscience.com]

- 3. Cyanine 5 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cy5 NHS Ester | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. This compound | BroadPharm [broadpharm.com]

- 9. Cy5-5' Oligo Modifications from Gene Link [genelink.com]

- 10. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 11. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 12. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

- 15. Cy5 phosphoramidite | AAT Bioquest [aatbio.com]

- 16. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Method of Oligonucleotide Purification [biosyn.com]

- 18. lumiprobe.com [lumiprobe.com]

- 20. Can Cy5 be used to label DNA oligos? | AAT Bioquest [aatbio.com]

- 21. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cyanine5 (Cy5), a widely used fluorescent dye in biological research and drug development. It details the quantitative spectral data, experimental protocols for its characterization, and the fundamental principles governing its fluorescence.

Core Spectral Properties of Cyanine5

Cyanine5 is a far-red fluorescent dye known for its brightness and photostability, making it a popular choice for a variety of applications including fluorescence microscopy, flow cytometry, and FRET-based assays.[1] Its spectral characteristics are summarized below. It is important to note that these values can be influenced by the dye's local environment, including the solvent and conjugation to biomolecules.[2][3]

| Property | Value | Solvent/Conditions | Source(s) |

| Excitation Maximum (λex) | ~649 - 651 nm | Various aqueous buffers | [2] |

| Emission Maximum (λem) | ~666 - 670 nm | Various aqueous buffers | [2] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Aqueous buffer | [4] |

| Quantum Yield (Φ) | ~0.2 - 0.3 | Aqueous buffer | [5][6] |

| Stokes Shift | ~17 - 19 nm | Calculated from λex and λem | N/A |

Understanding the Fluorescence of Cyanine5: The Jablonski Diagram

The process of fluorescence, from the absorption of light to the emission of a photon, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.

References

- 1. Cyanines | AAT Bioquest [aatbio.com]

- 2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 3. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Cyanine5: An In-depth Technical Guide for Molecular Biology Applications

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology research, the ability to visualize and track biomolecules with high precision is paramount. Among the arsenal of fluorescent dyes, Cyanine5 (Cy5) has emerged as a workhorse, prized for its bright, far-red fluorescence and exceptional photostability.[1][2][3] This technical guide provides a comprehensive overview of the core applications of Cy5, offering detailed experimental protocols and quantitative data to empower researchers in leveraging this versatile fluorophore for their scientific inquiries.

Core Properties of Cyanine5

Cy5 is a synthetic dye belonging to the polymethine group, characterized by two nitrogen atoms connected by a chain of an odd number of methyl units.[4][5] Its key advantage lies in its spectral properties; it absorbs light in the far-red region of the spectrum and emits fluorescence in the same region, where cellular autofluorescence is minimal.[1][2] This characteristic significantly enhances the signal-to-noise ratio, making it an ideal choice for a wide range of biological imaging and detection applications.[1]

Photophysical Characteristics

The performance of a fluorophore is dictated by its photophysical properties. The key quantitative data for Cyanine5 are summarized below, providing a basis for experimental design and instrument setup.

| Property | Value | References |

| Excitation Maximum (λex) | ~649-650 nm | [1][3][6] |

| Emission Maximum (λem) | ~666-670 nm | [1][3][6] |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4][6] |

| Quantum Yield (Φ) | ~0.2 - 0.27 | [4][6] |

| A280 Correction Factor | 0.04 | [6] |

Key Applications and Experimental Protocols

Cyanine5's versatility stems from its ability to be conjugated to a variety of biomolecules, including proteins, antibodies, and nucleic acids, through different reactive groups like NHS esters, maleimides, and phosphoramidites.[7] This enables its use in a multitude of molecular biology techniques.

Protein and Antibody Labeling

Cy5 is extensively used for labeling proteins and antibodies for applications such as immunofluorescence, western blotting, and flow cytometry.[2][3][8] The most common method involves the use of Cy5 NHS ester, which reacts with primary amines on the protein.

This protocol is a general guideline for labeling proteins with Cy5 NHS ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4)

-

Cy5 NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

1 M Sodium Bicarbonate solution

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.5-9.0 by adding 1 M Sodium Bicarbonate.[10][12]

-

Add the dissolved Cy5 NHS ester to the protein solution. A molar ratio of 10:1 (dye:protein) is a good starting point, but the optimal ratio should be determined empirically.[11][13]

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[8][14]

-

-

Purification:

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

-

Nucleic Acid Labeling for Fluorescence In Situ Hybridization (FISH)

Cy5-labeled nucleic acid probes are widely used in Fluorescence In Situ Hybridization (FISH) to detect specific DNA or RNA sequences within cells and tissues.[2] This technique is crucial for studying gene expression, chromosomal abnormalities, and diagnosing diseases.[2]

This protocol provides a general framework for FISH on fixed cells or tissue sections.

Materials:

-

Cy5-labeled DNA or RNA probe

-

Microscope slides with fixed cells/tissue

-

Hybridization buffer (containing formamide and SSC)

-

Wash buffers (e.g., SSC solutions of varying concentrations)

-

Denaturation solution (e.g., 70% formamide in 2x SSC)

-

Ethanol series (70%, 85%, 100%)

-

DAPI (for counterstaining)

-

Antifade mounting medium

Procedure:

-

Sample Preparation:

-

Deparaffinize and rehydrate tissue sections if necessary.[16]

-

Pretreat slides to increase probe accessibility (e.g., with proteinase K).

-

-

Denaturation:

-

Hybridization:

-

Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash the slides in a series of increasingly stringent wash buffers (e.g., starting with 2x SSC and moving to 0.1x SSC) at specific temperatures to remove non-specifically bound probes.[16]

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an antifade mounting medium.

-

-

Imaging:

-

Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy5 and DAPI.

-

Förster Resonance Energy Transfer (FRET)

Cy5 is frequently used as an acceptor fluorophore in FRET experiments, often paired with a donor dye like Cyanine3 (Cy3).[4][7] FRET is a powerful technique for studying molecular interactions and conformational changes in real-time, as the efficiency of energy transfer is highly sensitive to the distance between the donor and acceptor molecules.[19]

Other Notable Applications

Beyond the detailed protocols above, Cy5 is a valuable tool in several other key molecular biology techniques:

-

Flow Cytometry: Due to its far-red emission, Cy5 is ideal for multi-color flow cytometry experiments, allowing for the simultaneous analysis of multiple cellular markers with minimal spectral overlap.[1][2]

-

Quantitative PCR (qPCR): Cy5-labeled probes are used in qPCR for the sensitive and specific real-time detection of DNA amplification.[2][7]

-

Super-Resolution Microscopy: The photostability of Cy5 makes it suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy).[7]

-

Western Blotting: Cy5-conjugated secondary antibodies enable quantitative western blotting with high sensitivity and a broad dynamic range.[3][20]

Conclusion

Cyanine5 has solidified its place as an indispensable fluorescent dye in the molecular biologist's toolkit. Its favorable spectral properties, high brightness, and photostability, coupled with its chemical tractability for conjugation to biomolecules, underpin its broad utility. From elucidating cellular architecture through high-resolution microscopy to quantifying protein expression and studying molecular interactions, Cy5 continues to illuminate our understanding of complex biological systems. This guide provides the foundational knowledge and practical protocols to effectively harness the power of Cyanine5 in your research endeavors.

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. nbinno.com [nbinno.com]

- 3. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 4. Cyanine - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. assaygenie.com [assaygenie.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. abcam.com [abcam.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. mdpi.com [mdpi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]

- 20. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cyanine5 Phosphoramidite for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5 (Cy5) phosphoramidite, a key reagent for fluorescently labeling oligonucleotides. This document details the properties, applications, and the technical protocols required for the successful synthesis, purification, and application of Cy5-labeled oligonucleotides in various research and diagnostic settings.

Introduction to Cyanine5 Phosphoramidite

Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its bright fluorescence in the far-red region of the spectrum.[][][3] When incorporated into oligonucleotides, Cy5 serves as a robust reporter for a multitude of applications in molecular biology and diagnostics. The phosphoramidite form of Cy5 allows for its direct and automated incorporation into synthetic oligonucleotides at the 5' or 3' end, as well as internally.[][4] This method of labeling is highly efficient and allows for precise, site-specific placement of the dye.

Cy5-labeled oligonucleotides are instrumental in a variety of techniques, including real-time polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and Förster resonance energy transfer (FRET) assays.[][][5] Its far-red emission is particularly advantageous as it minimizes background autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.[]

Physicochemical Properties of Cyanine5

The performance of Cy5 as a fluorescent label is dictated by its distinct spectral properties. Understanding these characteristics is crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference |

| Absorbance Maximum (λmax) | ~646 - 650 nm | [][5][6] |

| Emission Maximum (λem) | ~662 - 670 nm | [][5][6] |

| Extinction Coefficient at λmax | ~250,000 M⁻¹cm⁻¹ | [5][6] |

| Formula (Phosphoramidite) | C₃₁H₃₈N₂O₅P | [5] |

| Molecular Weight (Phosphoramidite) | 549.62 g/mol | [5] |

| Recommended Quencher | BHQ®-2 | [] |

Experimental Protocols

Automated Synthesis of Cy5-Labeled Oligonucleotides

The incorporation of Cy5 phosphoramidite into an oligonucleotide sequence is typically performed on an automated DNA/RNA synthesizer. The following protocol outlines the key steps and considerations for successful synthesis.

Materials:

-

Cy5 Phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Synthesis columns with appropriate solid support (e.g., CPG)

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)

-

Capping reagents

-

Oxidizing solution (e.g., 0.02 M Iodine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., ammonium hydroxide)

Protocol:

-

Preparation:

-

Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to the recommended concentration (e.g., 80 mM). Note that this may differ from standard nucleoside phosphoramidites (typically 70 mM).[7][8]

-

Install the vial on a designated port on the DNA synthesizer.

-

Program the desired oligonucleotide sequence into the synthesizer, indicating the position for Cy5 incorporation.

-

-

Synthesis Cycle: The standard phosphoramidite chemistry cycle is used, with a modified coupling step for the Cy5 phosphoramidite.

-

Deblocking: The 5'-hydroxyl group of the growing oligonucleotide chain is deprotected by treatment with the deblocking solution.

-

Coupling: The Cy5 phosphoramidite and activator are delivered to the synthesis column. A longer coupling time (e.g., 3 minutes) is often recommended for Cy5 phosphoramidite to ensure high coupling efficiency.[9] Some protocols suggest multiple pulses of the monomer and activator to maximize the reaction.[7][8]

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Final Deblocking: After the final coupling step, the terminal 5'-MMT (monomethoxytrityl) group on the Cy5 dye is removed on the synthesizer. The yellow color of the MMT cation is different from the orange of the DMT cation, which may be misinterpreted by absorbance-based trityl monitors.[9]

-

Cleavage and Deprotection:

-

The synthesized oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.

-

Deprotection can be carried out with ammonium hydroxide at room temperature.[9] If elevated temperatures are necessary, it is important to note that Cy5 is more heat-labile than other dyes like Cy3.[9] Using base-labile protecting groups on the standard monomers can reduce the required deprotection time.[9]

-

Purification of Cy5-Labeled Oligonucleotides

Purification is a critical step to remove truncated sequences and unbound Cy5 dye. High-performance liquid chromatography (HPLC) is a commonly used method.

Materials:

-

Crude, deprotected Cy5-labeled oligonucleotide solution

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

-

Mobile Phase B: Acetonitrile

-

UV-Vis detector

Protocol:

-

Sample Preparation: Lyophilize the crude oligonucleotide solution and resuspend in an appropriate volume of Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic Cy5-labeled oligonucleotide will be retained longer on the column than unlabeled, truncated sequences.

-

Monitor the elution profile at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).

-

-

Fraction Collection: Collect the peak corresponding to the full-length, Cy5-labeled oligonucleotide.

-

Desalting: Remove the TEAA buffer from the purified oligonucleotide, for example, by using a desalting column or by ethanol precipitation.

-

Quantification: Determine the concentration of the purified oligonucleotide by measuring the absorbance at 260 nm and 650 nm.

Quality Control

Proper quality control ensures the reliability of experiments using Cy5-labeled oligonucleotides.

| Parameter | Method | Expected Outcome |

| Purity | HPLC or Capillary Electrophoresis (CE) | A single major peak indicating a high percentage of the full-length, labeled product. |

| Identity | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | The observed molecular weight should match the calculated molecular weight of the Cy5-labeled oligonucleotide. |

| Concentration & Labeling Efficiency | UV-Vis Spectroscopy | Measurement of absorbance at 260 nm and ~650 nm allows for the calculation of the oligonucleotide concentration and the dye-to-oligo ratio. |

Application Example: Fluorescence In Situ Hybridization (FISH)

Cy5-labeled oligonucleotides are widely used as probes in FISH to detect specific DNA or RNA sequences within cells.[][10]

Workflow for FISH using a Cy5-labeled Probe

References

- 3. Cy5-5' Oligo Modifications from Gene Link [genelink.com]

- 4. A Time-Resolved FRET Assay Identifies a Small Molecule that Inhibits the Essential Bacterial Cell Wall Polymerase FtsW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 6. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 8. FISH assay [bio-protocol.org]

- 9. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fluorescent Dye Phosphoramidites for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. Their applications range from quantitative PCR (qPCR) and DNA sequencing to fluorescence in situ hybridization (FISH) and single-molecule studies.[1] The covalent attachment of a fluorescent dye to a synthetic oligonucleotide is most commonly achieved during solid-phase synthesis using fluorescent dye phosphoramidites.[2] These reagents are modified nucleoside monomers or non-nucleosidic scaffolds that carry a fluorescent dye, enabling the precise, site-specific incorporation of the label into the growing oligonucleotide chain.[3] This guide provides a comprehensive technical overview of fluorescent dye phosphoramidites, covering their chemical properties, synthesis, applications, and the experimental protocols for their use.

Core Concepts of Fluorescent Dye Phosphoramidites

Fluorescent dye phosphoramidites are designed for use in automated DNA/RNA synthesizers.[2] They are typically composed of three key components: the fluorescent dye, a linker, and the phosphoramidite moiety.

-

The Fluorescent Dye: This is the reporter group that emits light upon excitation at a specific wavelength. The choice of dye depends on the desired spectral properties, such as excitation and emission maxima, brightness (a product of extinction coefficient and quantum yield), and photostability.[4]

-

The Linker: A spacer arm connects the dye to the phosphoramidite. This linker is crucial for minimizing steric hindrance between the dye and the oligonucleotide, which can otherwise lead to reduced enzymatic performance (e.g., with polymerases) or fluorescence quenching.[5]

-

The Phosphoramidite Moiety: This is the reactive group that enables the coupling of the dye to the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis.[6]

Major Classes of Fluorescent Dye Phosphoramidites

A wide variety of fluorescent dyes are available as phosphoramidites, each with distinct chemical and spectral properties. The most common classes include fluoresceins, cyanines, and rhodamines.

Fluorescein and its Derivatives

Fluorescein (FAM) and its chlorinated or tetrachlorinated analogs (HEX, TET, and JOE) are among the most widely used fluorescent dyes for oligonucleotide labeling.[3][7] They are prized for their high absorptivity and excellent fluorescence quantum yields.[8]

-

Advantages:

-

Bright fluorescence.

-

Well-established protocols for their use.

-

Relatively low cost.

-

-

Disadvantages:

Cyanine Dyes (Cy® Dyes)

Cyanine dyes, such as Cy3, Cy5, and their derivatives, are a versatile class of fluorophores with tunable spectral properties.[3] They are known for their high extinction coefficients and improved photostability compared to fluoresceins.[4]

-

Advantages:

-

Disadvantages:

Rhodamine Dyes

Rhodamine derivatives, such as TAMRA (tetramethylrhodamine) and ROX (carboxyrhodamine), are another important class of fluorescent dyes.[3] They are often used as quenchers in FRET-based assays due to their spectral overlap with other dyes like FAM.[2]

-

Advantages:

-

Good photostability.

-

Can be used as both a fluorescent reporter and a quencher.

-

-

Disadvantages:

-

TAMRA has intrinsic fluorescence, which can contribute to background signals in quenching applications.[2]

-

Quantitative Properties of Common Fluorescent Dyes

The selection of a fluorescent dye is dictated by the specific application and the instrumentation available for detection. The following table summarizes the key quantitative properties of commonly used fluorescent dyes for oligonucleotide labeling.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 6-FAM | 492 | 517 | 74,000 | 0.93 |

| HEX | 535 | 556 | 131,000 | 0.80 |

| TET | 521 | 536 | 120,000 | 0.70 |

| JOE | 520 | 548 | 75,000 | 0.80 |

| Cy3 | 550 | 570 | 150,000 | 0.15 |

| Cy5 | 649 | 670 | 250,000 | 0.27 |

| ROX | 575 | 602 | 82,000 | 0.82 |

| TAMRA | 555 | 580 | 91,000 | 0.10 |

Note: Extinction coefficients and quantum yields can vary depending on the chemical environment and conjugation to the oligonucleotide.

Experimental Protocols

Synthesis of 6-FAM Phosphoramidite

The synthesis of fluorescent dye phosphoramidites is a multi-step process that requires expertise in organic chemistry. Below is a representative workflow for the synthesis of 6-FAM phosphoramidite.

Caption: Workflow for the synthesis of 6-FAM phosphoramidite.

Detailed Methodology:

-

Protection of Fluorescein Hydroxyls: The phenolic hydroxyl groups of 6-carboxyfluorescein are protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is the pivaloyl group, which is stable to the conditions of DNA synthesis but can be removed during the final deprotection step.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected fluorescein is activated to facilitate coupling to a linker. This is often achieved by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Coupling to a Linker: The activated fluorescein is reacted with a bifunctional linker containing an amino group and a hydroxyl group (e.g., 6-amino-1-hexanol). This forms a stable amide bond.

-

Introduction of the DMT Group: The terminal hydroxyl group of the linker is protected with a dimethoxytrityl (DMT) group. The DMT group serves two purposes: it protects the hydroxyl group during the subsequent phosphitylation step, and its release during oligonucleotide synthesis provides a colorimetric method to monitor coupling efficiency.

-

Phosphitylation: The DMT-protected, dye-labeled linker is then reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite.

Automated Synthesis of Fluorescently Labeled Oligonucleotides

The incorporation of a fluorescent dye phosphoramidite into an oligonucleotide during automated solid-phase synthesis follows the standard phosphoramidite chemistry cycle.

Caption: Workflow for automated synthesis and processing of fluorescently labeled oligonucleotides.

Detailed Methodology:

-

Standard Synthesis Cycles: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry.

-

Dye Coupling: In the final coupling step (for 5' labeling), the fluorescent dye phosphoramidite is introduced instead of a standard nucleoside phosphoramidite. The coupling time for dye phosphoramidites is often extended (e.g., 3-15 minutes) to ensure high coupling efficiency.[6][9]

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The deprotection conditions must be compatible with the stability of the fluorescent dye. For example, some cyanine dyes are not stable under standard deprotection conditions (concentrated ammonia at 55°C) and require milder deprotection protocols.[2]

-

Purification: The crude, labeled oligonucleotide is purified to remove unlabeled failure sequences and free dye. High-performance liquid chromatography (HPLC) is the most common method for purifying fluorescently labeled oligonucleotides.[10][11]

-

Reverse-Phase HPLC (RP-HPLC): This is the preferred method for purifying dye-labeled oligonucleotides because the hydrophobicity of the dye provides excellent separation of the full-length, labeled product from unlabeled failure sequences.

-

Column: C8 or C18 reverse-phase column.[10]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled failure sequences.[10]

-

Detection: Absorbance is monitored at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye to identify the desired product.[10]

-

-

Logical Relationships in Probe Design

The choice of fluorescent dye and its placement within an oligonucleotide are critical for the success of many applications, particularly those involving Fluorescence Resonance Energy Transfer (FRET).

Caption: Key relationships for successful FRET using fluorescently labeled oligonucleotides.

In FRET-based probes, such as TaqMan probes or molecular beacons, a reporter dye and a quencher dye are placed in close proximity. When the probe is intact, the quencher absorbs the energy emitted by the reporter, resulting in low fluorescence. Upon hybridization to the target sequence and subsequent cleavage or conformational change, the reporter and quencher are separated, leading to an increase in fluorescence. The efficiency of FRET is highly dependent on the spectral overlap between the donor and acceptor, their physical distance, and their relative orientation.

Conclusion

Fluorescent dye phosphoramidites are powerful and versatile reagents that have become central to modern molecular biology and diagnostics. Their use in automated solid-phase synthesis allows for the routine and efficient production of high-quality fluorescently labeled oligonucleotides. A thorough understanding of the chemical properties of different dye families, combined with optimized protocols for synthesis and purification, is essential for researchers, scientists, and drug development professionals to successfully leverage these critical tools in their work. The continued development of new dyes with improved brightness, photostability, and novel functionalities will undoubtedly expand the applications of fluorescently labeled oligonucleotides in the years to come.

References

- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]

- 3. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 4. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]

- 5. bio-rad.com [bio-rad.com]

- 6. 5'-(6-Fluorescein) phosphoramidite (6-FAM) [metkinenchemistry.com]

- 7. idtdna.com [idtdna.com]

- 8. stratech.co.uk [stratech.co.uk]

- 9. datapdf.com [datapdf.com]

- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

- 11. mz-at.de [mz-at.de]

An In-depth Technical Guide to Cyanine Dyes in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine dyes are a class of synthetic polymethine dyes that have become indispensable tools in molecular biology and drug development.[1] Their utility stems from their bright fluorescence, high molar absorptivity, and the ability to synthesize them with a wide range of spectral properties, covering the visible to near-infrared (NIR) spectrum.[1][2] In the context of DNA synthesis, cyanine dyes are primarily used to fluorescently label oligonucleotides, enabling their detection and quantification in a multitude of applications.[1][3] These applications are crucial for researchers in genomics, diagnostics, and therapeutics, and include techniques such as quantitative real-time polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and fluorescence microscopy.[1][4]

This technical guide provides a comprehensive overview of the use of cyanine dyes in DNA synthesis, detailing their properties, methods of incorporation into oligonucleotides, and key applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of cyanine dye-labeled nucleic acids in their work.

Core Concepts: Properties and Selection of Cyanine Dyes

The selection of a cyanine dye for a specific application depends on several key photophysical properties. These properties dictate the sensitivity and accuracy of detection in fluorescence-based assays.

Key Photophysical Properties of Common Cyanine Dyes Used in DNA Synthesis:

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 - 0.3 |

| Cy3B | ~558 | ~572 | ~130,000 | High |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.2 - 0.3 |

| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 |

| Cy7 | ~743 | ~767 | ~250,000 | ~0.28 |

Note: The exact photophysical properties can vary depending on the local environment, including the DNA sequence to which the dye is attached.[5]

Cyanine dyes such as Cy3 and Cy5 are among the most popular for dual-color detection experiments due to their well-separated spectra.[2] For applications requiring higher photostability and brightness, conformationally locked derivatives like Cy3B are a superior choice, as they are less prone to photo-isomerization, a common pathway for fluorescence quenching.[6][7] The molar extinction coefficient is a measure of how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Both high molar extinction coefficients and quantum yields contribute to a brighter fluorescent signal.[8]

Methodologies for Incorporating Cyanine Dyes into DNA

There are two primary methods for labeling oligonucleotides with cyanine dyes: direct incorporation during automated solid-phase synthesis and post-synthetic conjugation.

Automated Solid-Phase Synthesis using Cyanine Dye Phosphoramidites

The most common and efficient method for site-specific labeling of synthetic DNA is the use of cyanine dye phosphoramidites during automated solid-phase synthesis.[7][9] This approach allows for the precise placement of the dye at the 5' or 3' terminus, or at any internal position within the oligonucleotide sequence.[10]

Experimental Protocol: Automated Synthesis of a 5'-Cy3 Labeled Oligonucleotide

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard DNA phosphoramidites (A, C, G, T)

-

Cy3 phosphoramidite

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride and 1-methylimidazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Acetonitrile (synthesis-grade)

Procedure:

-

Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. The final coupling step will utilize the Cy3 phosphoramidite.

-

Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support using the deblocking agent.

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing agent.

-

-

Final Dye Coupling: In the final cycle, the Cy3 phosphoramidite is introduced for the coupling reaction to attach the dye to the 5' terminus.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and the protecting groups from the nucleobases and the phosphate backbone are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length, dye-labeled product.

Post-Synthetic Conjugation

Post-synthetic labeling involves the synthesis of an oligonucleotide with a reactive functional group, such as a primary amine, which is then chemically conjugated to a reactive form of the cyanine dye, commonly an N-hydroxysuccinimide (NHS) ester.[11][12] This method is useful when a phosphoramidite version of the desired dye is not available or for labeling longer DNA molecules.

Experimental Protocol: Post-Synthetic Labeling of an Amine-Modified Oligonucleotide with Cy5 NHS Ester

Materials:

-

Amine-modified oligonucleotide (e.g., with a 5'-amino linker)

-

Cy5 NHS ester

-

Conjugation buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column or ethanol precipitation reagents for purification

Procedure:

-

Oligonucleotide Preparation: Synthesize and purify the amine-modified oligonucleotide.

-

Dye Preparation: Dissolve the Cy5 NHS ester in a small amount of DMF or DMSO immediately before use.

-

Conjugation Reaction:

-

Dissolve the amine-modified oligonucleotide in the conjugation buffer.

-

Add the dissolved Cy5 NHS ester to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 5- to 20-fold excess of the dye is common.

-

Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Purification: Remove the unreacted dye from the labeled oligonucleotide using size-exclusion chromatography or ethanol precipitation. Further purification by HPLC may be necessary to obtain a highly pure product.

Key Applications of Cyanine Dye-Labeled DNA

Quantitative Real-Time PCR (qPCR)

In qPCR, cyanine dyes are integral components of probe-based detection methods, such as TaqMan® probes.[13] These probes are oligonucleotides labeled with a reporter cyanine dye (e.g., FAM, a fluorescein derivative often used alongside cyanine quenchers) at the 5' end and a quencher at the 3' end.[13] The probe anneals to the target DNA sequence between the PCR primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher.[13] This separation results in an increase in fluorescence that is directly proportional to the amount of amplified DNA.[13]

Fluorescence In Situ Hybridization (FISH)

Cyanine dye-labeled DNA probes are widely used in FISH to detect and localize specific DNA sequences within chromosomes or cells.[4] The bright and photostable nature of cyanine dyes allows for the visualization of these sequences with high sensitivity and resolution using fluorescence microscopy.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation energy of the donor is transferred to the acceptor without the emission of a photon.[1] By labeling a DNA molecule with a donor-acceptor pair of cyanine dyes (e.g., Cy3 as the donor and Cy5 as the acceptor), conformational changes in the DNA can be monitored by measuring the changes in FRET efficiency.[1]

Visualizing Key Processes

To better illustrate the concepts described in this guide, the following diagrams, generated using the DOT language, depict essential workflows and mechanisms.

Caption: Workflow of automated DNA synthesis incorporating a cyanine dye.

Caption: Mechanism of a TaqMan probe in qPCR.

Conclusion

Cyanine dyes are powerful tools for the fluorescent labeling of DNA, enabling a wide array of sensitive and specific molecular biology techniques. Understanding the fundamental properties of these dyes, along with the methodologies for their incorporation into oligonucleotides, is crucial for designing and executing successful experiments. This guide has provided an in-depth overview of these core concepts, complete with experimental protocols and visual workflows, to aid researchers, scientists, and drug development professionals in harnessing the full potential of cyanine dye-labeled DNA in their work. As dye chemistry continues to evolve, the development of even brighter, more photostable, and functionally diverse cyanine dyes will undoubtedly further expand their applications in life sciences and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanines | AAT Bioquest [aatbio.com]

- 3. Sequence-dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. twistbioscience.com [twistbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 7. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyanine 3 CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 11. Base-content dependence of emission enhancements, quantumyields, and lifetimes of cyanine dyes bound to double-strand DNA: Photophysical properties of monomeric and bichromophoric DNA stains (Journal Article) | OSTI.GOV [osti.gov]

- 12. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]

- 13. TaqMan - Wikipedia [en.wikipedia.org]

Cyanine5 Phosphoramidite for 5'-End Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Cyanine5 (Cy5) phosphoramidite for the 5'-end labeling of synthetic oligonucleotides. Cy5 is a widely used fluorescent dye in molecular biology for applications such as real-time PCR, fluorescence in situ hybridization (FISH), and microarray analysis.[1] Its bright fluorescence in the red spectral region makes it an ideal candidate for multiplexing with other fluorophores.[2] This guide details the synthesis, purification, and quality control of Cy5-labeled oligonucleotides, offering structured data and detailed experimental protocols for laboratory use.

Properties of Cyanine5

Cyanine5 is a synthetic polymethine dye characterized by its high extinction coefficient and good fluorescence quantum yield.[3] These properties contribute to the high sensitivity of detection in various applications.

Table 1: Spectroscopic Properties of Cyanine5

| Property | Value |

| Excitation Maximum (λmax) | ~650 nm[3] |

| Emission Maximum (λmax) | ~670 nm[3] |

| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[3] |

| Recommended Quencher | Black Hole Quencher® 2 (BHQ®-2)[2] |

Oligonucleotide Synthesis with 5'-Cy5 Labeling

The incorporation of Cy5 at the 5'-end of an oligonucleotide is achieved during automated solid-phase DNA synthesis using Cy5 phosphoramidite. The phosphoramidite chemistry allows for the sequential addition of nucleotide bases and the final addition of the Cy5 moiety.

Experimental Workflow: 5'-Cy5 Oligonucleotide Synthesis

Caption: Automated synthesis workflow for 5'-Cy5 labeled oligonucleotides.

Detailed Protocol: 5'-Cy5 Labeling during Oligonucleotide Synthesis

This protocol assumes the use of a standard automated DNA synthesizer.

Materials:

-

Cyanine5 Phosphoramidite

-

Standard DNA phosphoramidites (A, C, G, T)

-

Synthesis reagents (Activator, Oxidizer, Deblocking agent, Capping reagents)

-

Anhydrous acetonitrile

-

Controlled Pore Glass (CPG) solid support

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

-

Oligonucleotide Assembly: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry cycles.

-

Final Detritylation: After the last nucleotide addition, perform a final detritylation step to remove the 5'-dimethoxytrityl (DMT) protecting group.

-

Cy5 Coupling:

-

Dissolve Cy5 phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Deliver the Cy5 phosphoramidite and activator solution to the synthesis column.

-

An extended coupling time of 3-5 minutes is often recommended for the bulky Cy5 phosphoramidite to ensure efficient coupling.[4]

-

-

Capping and Oxidation: Proceed with the standard capping and oxidation steps.

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the CPG support and remove the base protecting groups using concentrated ammonium hydroxide.

-

Crucially, perform deprotection at room temperature for 12-24 hours or with a milder base (e.g., 0.05M potassium carbonate in methanol for 4 hours) to prevent degradation of the Cy5 dye. [4] Avoid elevated temperatures.[2]

-

Purification of Cy5-Labeled Oligonucleotides

Purification is a critical step to remove unlabeled oligonucleotides (failure sequences) and free Cy5 dye. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.

Table 2: Comparison of Purification Methods

| Method | Principle | Purity | Throughput | Recommendation for Cy5 Oligos |

| Reverse-Phase HPLC | Separation based on hydrophobicity | High | Low to Medium | Highly Recommended |

| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge | High | Low | Suitable, but more laborious |

| Desalting (e.g., G-25 column) | Size exclusion | Low | High | Insufficient for removing failure sequences |

Experimental Workflow: HPLC Purification

Caption: Workflow for the purification of Cy5-labeled oligonucleotides using HPLC.

Detailed Protocol: Reverse-Phase HPLC Purification

Materials:

-

Crude Cy5-labeled oligonucleotide

-

Reverse-phase HPLC column (C8 or C18)[5]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

-

HPLC system with a UV-Vis detector

Procedure:

-

Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.

-

HPLC Setup:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Set the detector to monitor absorbance at both 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).[5]

-

-

Injection and Elution:

-

Inject the sample onto the column.

-

Apply a linear gradient of acetonitrile (e.g., 5% to 60% Mobile Phase B over 30 minutes) to elute the oligonucleotides.[5] The more hydrophobic Cy5-labeled oligonucleotide will elute later than the unlabeled failure sequences.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 650 nm.

-

Post-Purification:

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified Cy5-labeled oligonucleotide as a dry pellet.

-

Quality Control of Cy5-Labeled Oligonucleotides

Thorough quality control is essential to ensure the integrity and functionality of the labeled oligonucleotide.

Table 3: Quality Control Parameters and Methods

| Parameter | Method | Expected Result |

| Purity | Analytical HPLC | Single major peak absorbing at 260 nm and 650 nm. Purity >90%. |

| Identity/Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Observed mass should match the calculated mass of the Cy5-labeled oligonucleotide. |

| Labeling Efficiency | UV-Vis Spectroscopy | Ratio of A260/A650 can be used to estimate labeling efficiency. |

| Functionality | Application-specific (e.g., qPCR, FISH) | Successful performance in the intended application. |

Detailed Protocol: Quality Control by UV-Vis Spectroscopy and Mass Spectrometry

UV-Vis Spectroscopy:

-

Resuspend the purified oligonucleotide in a suitable buffer (e.g., TE buffer).

-

Measure the absorbance spectrum from 220 nm to 700 nm.

-

Confirm the presence of two absorbance maxima: one at ~260 nm (DNA) and one at ~650 nm (Cy5).

-

The ratio of A260/A650 can provide a qualitative measure of labeling.

Mass Spectrometry (Electrospray Ionization - ESI-MS):

-

Prepare the sample according to the instrument's requirements (typically diluted in a solution of acetonitrile and water).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in negative ion mode.

-

Deconvolute the resulting spectrum to determine the molecular weight of the oligonucleotide.

-

Compare the observed molecular weight to the theoretical calculated mass.

Troubleshooting

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete coupling of Cy5 phosphoramidite. | Increase coupling time for Cy5 phosphoramidite. Ensure fresh, high-quality phosphoramidite and activator are used. |

| Degradation of Cy5 phosphoramidite. | Store Cy5 phosphoramidite under anhydrous conditions and at the recommended temperature. | |

| Poor HPLC Resolution | Inappropriate gradient or column. | Optimize the acetonitrile gradient. Ensure the use of a high-resolution C8 or C18 column. |

| Dye Degradation | Harsh deprotection conditions. | Use mild deprotection reagents and room temperature conditions.[4] |

| Unexpected Mass in MS | Incomplete deprotection or side reactions. | Review deprotection protocol. Ensure all protecting groups have been removed. |

By following the detailed protocols and guidelines presented in this technical guide, researchers can confidently synthesize, purify, and characterize high-quality 5'-Cy5-labeled oligonucleotides for a wide range of molecular biology applications.

References

- 1. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.cn]

- 2. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]

- 3. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. glenresearch.com [glenresearch.com]

- 5. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]

The Cornerstone of Modern Biotechnology: A Technical Guide to Phosphoramidites in Automated DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to rapidly and accurately synthesize custom DNA sequences is paramount. This capability underpins a vast array of applications, from diagnostics and therapeutics to synthetic biology and data storage. At the heart of this technological revolution lies the robust and elegant chemistry of phosphoramidites, the chemical building blocks that have enabled the automation of DNA synthesis for nearly four decades. This in-depth technical guide elucidates the critical role of phosphoramidites, detailing the underlying chemistry, experimental protocols, and quantitative performance metrics that make them the gold standard in the field.

The Chemistry of Phosphoramidites: Enabling Precision and Efficiency

Phosphoramidite chemistry, first introduced in the early 1980s, revolutionized DNA synthesis by offering a highly efficient and controllable method for the sequential addition of nucleotide bases to a growing oligonucleotide chain.[1][2][3] Unlike their naturally occurring counterparts, nucleoside phosphoramidites are modified nucleosides featuring key protecting groups that prevent unwanted side reactions and ensure the fidelity of the synthesis process.[4]

A standard deoxynucleoside phosphoramidite monomer consists of several key chemical moieties:

-

A 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the deoxyribose sugar is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents the hydroxyl from reacting out of turn and is removed at the beginning of each synthesis cycle to allow for the addition of the next base.[1][5]

-

A Phosphoramidite Moiety: At the 3' position, a phosphoramidite group is attached. This group is activated during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[6][7]

-

A Phosphate Protecting Group: The phosphorus atom is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.[5][8]

-

Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz) for adenine and cytosine, and isobutyryl (iBu) for guanine. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[3][5][8]

The strategic use of these protecting groups is the cornerstone of the phosphoramidite method, allowing for the precise and directional synthesis of DNA in the 3' to 5' direction.[2]

The Automated Solid-Phase Synthesis Cycle

Automated DNA synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene beads, within a column.[9][10] This solid-phase approach is crucial for automation as it allows for the simple washing away of excess reagents and byproducts after each step of the synthesis cycle.[11] The synthesis of an oligonucleotide is a cyclical process, with each cycle consisting of four key steps: deblocking, coupling, capping, and oxidation.[3][4]

The Four-Step Synthesis Cycle

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a weak acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane. This step exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[2][12] The cleaved DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[1]

-